molecular formula C20H26O4 B14369957 Benzene, 1-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-2,4-dimethoxy- CAS No. 89950-18-5

Benzene, 1-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-2,4-dimethoxy-

Cat. No.: B14369957
CAS No.: 89950-18-5
M. Wt: 330.4 g/mol
InChI Key: GPYPVPDXEFBCOF-UHFFFAOYSA-N
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Description

Benzene, 1-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-2,4-dimethoxy- is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a 3,4-dimethoxyphenyl group and a 2-methylpropyl group, along with two additional methoxy groups at the 2 and 4 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-2,4-dimethoxy- can be achieved through several synthetic routes. One common method involves the use of Suzuki-Miyaura coupling reactions, which are widely applied for the formation of carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, utilizing continuous flow reactors to enhance efficiency and yield. The choice of reagents and catalysts, as well as optimization of reaction parameters, plays a crucial role in achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-2,4-dimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or hydroxylated derivatives.

Scientific Research Applications

Benzene, 1-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-2,4-dimethoxy- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of Benzene, 1-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-2,4-dimethoxy- involves its interaction with molecular targets and pathways. The compound can undergo nucleophilic substitution reactions, where the nucleophile adds to the aromatic ring, followed by the loss of a leaving group . This mechanism is facilitated by the presence of electron-donating methoxy groups, which enhance the reactivity of the benzene ring towards nucleophiles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, 1-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-2,4-dimethoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple methoxy groups enhances its reactivity and potential for various applications in research and industry.

Properties

CAS No.

89950-18-5

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-2,4-dimethoxybenzene

InChI

InChI=1S/C20H26O4/c1-13(2)20(14-7-10-17(22-4)19(11-14)24-6)16-9-8-15(21-3)12-18(16)23-5/h7-13,20H,1-6H3

InChI Key

GPYPVPDXEFBCOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC(=C(C=C1)OC)OC)C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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